molecular formula C17H19Cl2N3 B2761926 N-(2,4-dichlorobenzyl)-N'-isopropyl-N''-phenylguanidine CAS No. 338414-80-5

N-(2,4-dichlorobenzyl)-N'-isopropyl-N''-phenylguanidine

Cat. No. B2761926
CAS RN: 338414-80-5
M. Wt: 336.26
InChI Key: IPURTGGCIASEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves reactions with 2,4-dichlorobenzyl chloride . For example, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like 2,4-dichlorobenzyl chloride have been studied . For instance, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride .

Scientific Research Applications

Synthesis and Structural Analysis

N-(2,4-dichlorobenzyl)-N'-isopropyl-N''-phenylguanidine is part of a broader category of guanidine derivatives, which have been extensively studied for their unique chemical properties and applications. For instance, the synthesis and structure analysis of guanidine derivatives have been a subject of interest due to their potential in creating materials with specific optical and electrical properties. Studies have shown that these compounds can form complex structures with potential applications in the fields of catalysis, material science, and as intermediates in organic synthesis (Gałęzowski et al., 1994).

Antifilarial and Antiviral Activities

Research into guanidine derivatives has also revealed their potential in pharmacology, particularly in antifilarial and antiviral therapies. For example, specific guanidine derivatives have been synthesized and evaluated for their antifilarial activities, indicating the therapeutic potential of these compounds against filarial infections (Angelo et al., 1983). Additionally, triazine analogues of guanidine derivatives have demonstrated significant antiviral activity against a broad spectrum of DNA viruses, including herpesviruses and adenoviruses, showcasing their importance in developing new antiviral drugs (Krečmerová et al., 2007).

Chemical Reactions and Modifications

The reactivity of guanidine compounds with various chemical agents has been explored to understand their chemical behavior and to develop novel synthetic routes for functional materials. For instance, reactions involving guanidine derivatives have been utilized to construct water-soluble oligomers with multilayered aromatic structures, highlighting their versatility in materials chemistry (Tanatani et al., 1998). Moreover, the study of guanidine derivatives' interactions with other compounds can lead to the development of new methodologies for selective deprotection of silyl and acetyl groups, an important process in synthetic organic chemistry (Oyama & Kondo, 2003).

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-1-phenyl-3-propan-2-ylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3/c1-12(2)21-17(22-15-6-4-3-5-7-15)20-11-13-8-9-14(18)10-16(13)19/h3-10,12H,11H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPURTGGCIASEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NCC1=C(C=C(C=C1)Cl)Cl)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665837
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,4-dichlorobenzyl)-N'-isopropyl-N''-phenylguanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.